2-Oxazolidinone, 5,5-dimethyl-
Overview
Description
“2-Oxazolidinone, 5,5-dimethyl-” is an oxazolidinone . It is used as an anticonvulsant and is also applied in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The synthesis of oxazolidinones employs different catalytic systems or catalyst-free conditions, as well as ring-opening transformations through decarboxylative coupling .Molecular Structure Analysis
The molecular formula of “2-Oxazolidinone, 5,5-dimethyl-” is C5H9NO2 . The structure includes the oxazolidone ring with the S configuration of substituent at C5 .Chemical Reactions Analysis
Oxazolidinones are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .Physical and Chemical Properties Analysis
The molecular weight of “2-Oxazolidinone, 5,5-dimethyl-” is 115.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Targeting Ribosomal RNA
Oxazolidinones, including the variant 5,5-dimethyl-2-oxazolidinone, have been studied for their role as antibacterial agents. They inhibit protein synthesis in gram-positive bacteria by binding to 70S ribosomes. Specifically, their interaction occurs at the 30S and 50S subunits of the ribosome, targeting the rRNA. This action inhibits the translocation of tRNA, effectively hindering bacterial protein synthesis, which is a unique mechanism among antibiotics (Matassova et al., 1999).
Synthesis and Antibacterial Activity
The synthesis and antibacterial activity of various oxazolidinones, including 5,5-dimethyl-2-oxazolidinone, have been explored. These compounds have shown promise in treating multidrug-resistant gram-positive bacterial infections. The in vitro and in vivo activities of these oxazolidinones were found to be comparable to vancomycin, especially against strains of staphylococci, streptococci, and enterococci. Additionally, they demonstrate potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).
Structural Analysis of Derivatives
The crystal structures of derivatives of 5,5-dimethyl-2-oxazolidinone have been analyzed to understand their chemical properties better. This analysis revealed that the exo-cyclic C–N bonds are shorter than standard C(sp3)–N(sp3) distances, indicating a possible exo-anomeric effect that contributes to the stability of these compounds (Bertolasi et al., 1990).
Use as Latent Aziridine Equivalents
5,5-Dimethyl-2-oxazolidinone has been used as a latent aziridine equivalent in chemical reactions. This application is significant in the field of organic synthesis, where it facilitates the aminoethylation of aromatic amines, phenols, and thiophenols (Poindexter et al., 1992).
Enzymatic Synthesis Involvement
Innovative enzymatic synthesis methods have employed 5,5-dimethyl-2-oxazolidinone for creating multifunctional compounds with biological and pharmacological activity. This synthesis involves using 2-aminoalcohol and dimethyl carbonate, with a focus on the synthesis of 3-ethyl-1,3-oxazolidin-2-one, a derivative of 5,5-dimethyl-2-oxazolidinone (Yadav & Pawar, 2014).
Mechanism of Action
Target of Action
5,5-Dimethyl-1,3-oxazolidin-2-one, also known as 2-Oxazolidinone, 5,5-dimethyl-, is a member of the oxazolidinones class of compounds . Oxazolidinones are mainly used as antimicrobials . The primary target of oxazolidinones is the bacterial ribosome . They work as protein synthesis inhibitors, targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .
Mode of Action
The compound interacts with its target, the bacterial ribosome, by inhibiting protein synthesis . This is achieved by preventing the binding of N-formylmethionyl-tRNA to the ribosome, an early step in protein synthesis . This interaction and the resulting changes lead to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 5,5-dimethyl-1,3-oxazolidin-2-one is the protein synthesis pathway in bacteria . By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, the compound disrupts the protein synthesis pathway, leading to the inhibition of bacterial growth .
Pharmacokinetics
Other members of the oxazolidinones class, such as linezolid, have been studied extensively . Linezolid was selected for its superior pharmacokinetic profile, suggesting that twice-daily dosing would be achievable .
Result of Action
The result of the action of 5,5-dimethyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, leading to the inhibition of bacterial growth .
Action Environment
The action of 5,5-dimethyl-1,3-oxazolidin-2-one, like other antimicrobials, can be influenced by various environmental factors. These factors can include the presence of other antimicrobials, the pH of the environment, and the presence of resistant bacteria . .
Safety and Hazards
Properties
IUPAC Name |
5,5-dimethyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUQHFXVADNTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149918 | |
Record name | 2-Oxazolidinone, 5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-83-1 | |
Record name | 2-Oxazolidinone, 5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1121-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxazolidinone, 5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.